molecular formula C7H7N3 B581170 3-Amino-5-methylpyridine-2-carbonitrile CAS No. 1001635-30-8

3-Amino-5-methylpyridine-2-carbonitrile

Cat. No.: B581170
CAS No.: 1001635-30-8
M. Wt: 133.154
InChI Key: KTVNTMJPGTZBRH-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 5-methylpyridine to form 5-methyl-2-nitropyridine. This intermediate is then reduced to 5-methyl-2-aminopyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-5-methylpyridine-2-carbonitrile can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.

    Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: 3-Nitro-5-methylpyridine-2-carbonitrile.

    Reduction: 3-Amino-5-methylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-5-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications where specific functional groups are required .

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyridine-2-carbonitrile and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules .

Comparison with Similar Compounds

    2-Amino-5-methylpyridine: Similar structure but lacks the nitrile group.

    3-Amino-4-methylpyridine-2-carbonitrile: Similar but with the methyl group at the fourth position.

    3-Amino-5-chloropyridine-2-carbonitrile: Similar but with a chlorine atom instead of a methyl group.

Uniqueness: 3-Amino-5-methylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of an amino group, a methyl group, and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNTMJPGTZBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694118
Record name 3-Amino-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001635-30-8
Record name 3-Amino-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methylpyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To acetic acid (300 mL) in a 3-neck 2 liter round bottom flask equipped with mechanical stirrer and a thermometer was added Fe powder (99.6 g, 1.78 mol) with stirring at 60° C. 2-Cyano-5-methyl-3-nitropyridine (97 g, 0.59 mol) was dissolved in acetic acid (400 mL) with gentle warming and added to the above reaction mixture drop wise with efficient stirring so that the reaction temperature kept below 80° C. over 3.5 hours. The reaction mixture was further stirred for an addition 30 min, cooled, diluted with EtOAc (750 mL), filtered through celite and washed with EtOAc (1×500 mL, 3×250 mL). Combined EtOAc layers were evaporated to dryness to obtain dark brown solid which was neutralized with saturated NaHCO3 solution (850 mL), after addition of water (250 mL) to obtain homogeneous, this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL). Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel), dried (Na2SO4) and evaporated to obtain 3-amino-2-cyano-5-methylpyridine (60 g) as yellow solid in 76% yield including ˜10% corresponding amide.
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250 mL
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750 mL
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300 mL
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